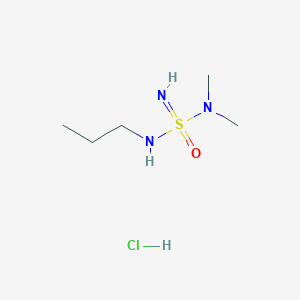

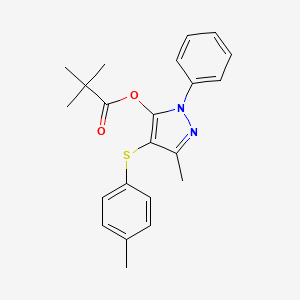

![molecular formula C19H17N3O5S3 B3008869 N-(4-(苯并[d][1,3]二氧杂环-5-基)噻唑-2-基)-1-(噻吩-2-基磺酰基)吡咯烷-2-甲酰胺 CAS No. 1097638-12-4](/img/structure/B3008869.png)

N-(4-(苯并[d][1,3]二氧杂环-5-基)噻唑-2-基)-1-(噻吩-2-基磺酰基)吡咯烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of intermediate products, which are then further reacted to obtain the final compound. In the case of the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, the process began with the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This reaction was followed by an oxidation step using copper(II) chloride, which led to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. These derivatives were then coordinated with copper(II) ions to form stable complexes with significant cytotoxicity against certain cancer cell lines .

Another synthesis approach involved the creation of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide compounds. The synthesis began with the formation of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, followed by reactions with mesitylene sulfonyl chloride and various substituted benzoyl chlorides/benzenesulfonyl chlorides. The resulting compounds exhibited strong cytotoxicity against breast cancer cell lines .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their potential biological activity. X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. This technique provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The copper(II) complexes exhibited a stable planar geometry around the central ion, which is important for their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of intermediate products, cyclization, and coordination with metal ions. The oxidation step is particularly important as it leads to the formation of new cyclic structures that are essential for the biological activity of the compounds. The coordination of the ligands to copper(II) ions is a key step in the formation of the complexes with enhanced cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesized compounds were characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR, which provided insights into their chemical environment and the nature of their bonds. These properties are essential for understanding the compounds' interactions with biological targets and their potential as therapeutic agents .

科学研究应用

杂环合成

- 合成了苯并[b]噻吩-2-基-腙乙酸酯,用于开发各种氮亲核试剂衍生物,包括吡唑和嘧啶,这些衍生物可能在药物化学中具有潜在应用 (穆哈雷布、谢里夫、加伯、加布里埃尔和阿齐兹,2004)。

抗菌和抗增殖活性

- 合成了与苯并[1,3]二氧杂环部分相连的噻唑基吡唑啉衍生物,并显示出有希望的抗菌和抗增殖活性,表明它们在开发新治疗剂中的潜力 (曼苏尔、阿布埃尔纳加、纳萨尔和埃莱瓦,2020)。

表征和对接研究

- 由苯并[d][1,3,2]二氧杂磷杂环-5-基和四唑-噻吩-2-甲酰胺合成的化合物经过表征并进行了分子对接研究,表明它们在药物发现中的潜在用途 (塔卢普尔、萨蒂什和钱德拉塞卡,2021)。

QSAR 研究

- 对衍生自取代哌嗪衍生物的新苯并噻唑的定量构效关系 (QSAR) 研究表明它们在药物设计和发现中的潜在应用 (阿尔-马苏迪、萨利赫和阿尔-苏德,2011)。

作用机制

Target of Action

It’s worth noting that similar compounds have shown to interact with key proteins involved in cell cycle regulation and apoptosis .

Biochemical Pathways

The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax may be altered, which could result in apoptosis .

Result of Action

The compound may induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This could lead to apoptosis, or programmed cell death, which is often a desired outcome in the treatment of cancer .

属性

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S3/c23-18(14-3-1-7-22(14)30(24,25)17-4-2-8-28-17)21-19-20-13(10-29-19)12-5-6-15-16(9-12)27-11-26-15/h2,4-6,8-10,14H,1,3,7,11H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQSWKRAXVPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

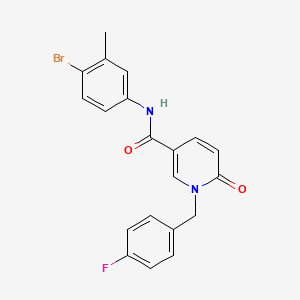

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)

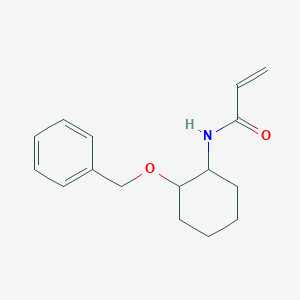

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

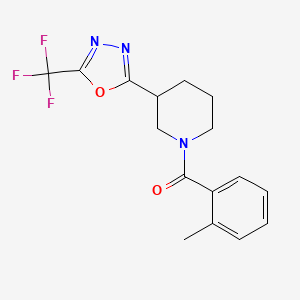

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)